molecular formula C25H29N2.Cl<br>C25H29ClN2 B1277626 Astrafloksin CAS No. 6320-14-5

Astrafloksin

Cat. No.: B1277626
CAS No.: 6320-14-5
M. Wt: 393.0 g/mol
InChI Key: QCGOYKXFFGQDFY-UHFFFAOYSA-M
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Description

Astrafloksin is a polymethine dye known for its application in various analytical and industrial processes. It is particularly noted for its ability to form ionic associates with various compounds, making it useful in extraction and photometric analysis .

Scientific Research Applications

Astrafloksin has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Astrafloksin is synthesized through a series of chemical reactions involving the formation of polymethine chains. The synthesis typically involves the reaction of indole derivatives with aldehydes under acidic conditions to form the polymethine structure . The reaction conditions often require precise control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to achieve a high yield of the dye. The final product is purified through crystallization and filtration techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Astrafloksin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Astrafloksin involves its ability to form ionic associates with various compounds. This interaction is primarily driven by electrostatic forces between the dye and the target molecule. The formation of these ionic associates enhances the solubility and stability of the target compound, facilitating its extraction and analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Astrafloksin

This compound stands out due to its high molar absorption coefficient and its ability to form stable ionic associates with a wide range of compounds. This makes it particularly useful in analytical chemistry and environmental analysis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Astrafloksin involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The pathway includes several key reactions such as cyclization, reduction, and oxidation.", "Starting Materials": [ "2,4-dichlorobenzoic acid", "2-amino-5-chlorobenzophenone", "sodium hydroxide", "sodium borohydride", "hydrogen peroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2,4-dichlorobenzoic acid to 2-amino-5-chlorobenzophenone via reaction with ammonia and sodium hydroxide", "Step 2: Reduction of 2-amino-5-chlorobenzophenone to 2-amino-5-chlorobenzophenone hydrazone using sodium borohydride", "Step 3: Cyclization of 2-amino-5-chlorobenzophenone hydrazone to form 2-amino-3,4-dihydro-3-oxo-5-chloro-2H-benzo[b][1,4]oxazine", "Step 4: Oxidation of 2-amino-3,4-dihydro-3-oxo-5-chloro-2H-benzo[b][1,4]oxazine to form Astrafloksin using hydrogen peroxide and acetic acid", "Step 5: Purification of Astrafloksin using ethanol" ] }

CAS No.

6320-14-5

Molecular Formula

C25H29N2.Cl
C25H29ClN2

Molecular Weight

393.0 g/mol

IUPAC Name

(2E)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride

InChI

InChI=1S/C25H29N2.ClH/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;/h7-17H,1-6H3;1H/q+1;/p-1

InChI Key

QCGOYKXFFGQDFY-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-]

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-]

6320-14-5

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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